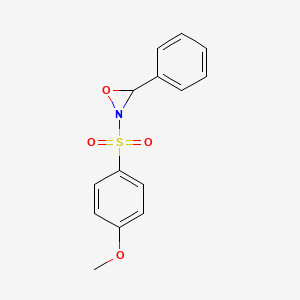
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine is an organic compound that belongs to the class of oxaziridines. These compounds are characterized by a three-membered ring containing one oxygen and one nitrogen atom. The presence of the 4-methoxybenzenesulfonyl and phenyl groups in the structure of this compound makes it a versatile reagent in organic synthesis, particularly in oxidation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine to form the corresponding sulfonamide. This intermediate is then subjected to oxidation to form the oxaziridine ring. Common oxidizing agents used in this process include m-chloroperbenzoic acid and hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to the corresponding amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: The major products are sulfoxides and sulfones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the study of enzyme-catalyzed oxidation reactions.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. The oxaziridine ring is highly reactive and facilitates the transfer of the oxygen atom. The molecular targets and pathways involved in this process include the activation of the substrate and the formation of a transition state that leads to the final oxidized product .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- Phenyl bis-sulfonamide
- N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide
Uniqueness
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine is unique due to its oxaziridine ring, which imparts high reactivity and selectivity in oxidation reactions. This makes it a valuable reagent in organic synthesis compared to other similar compounds that may not possess the same level of reactivity .
Properties
Molecular Formula |
C14H13NO4S |
|---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3-phenyloxaziridine |
InChI |
InChI=1S/C14H13NO4S/c1-18-12-7-9-13(10-8-12)20(16,17)15-14(19-15)11-5-3-2-4-6-11/h2-10,14H,1H3 |
InChI Key |
ZTJJPNHFOSWXMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















